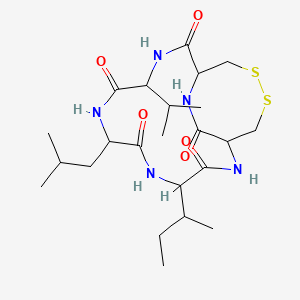

![molecular formula C5H7N3O2S B1361254 (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester CAS No. 181370-69-4](/img/structure/B1361254.png)

(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

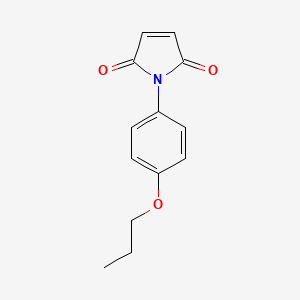

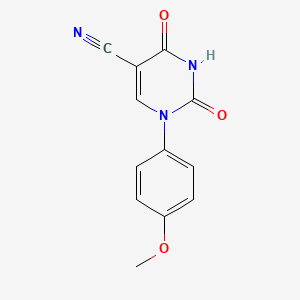

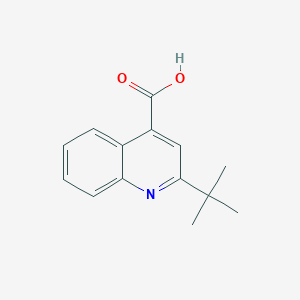

“(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester” is a chemical compound with the molecular formula C5H7N3O2S . It is used in proteomics research .

Synthesis Analysis

While specific synthesis methods for “(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester” are not available, similar compounds have been synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis

The molecular structure of “(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester” can be represented by the InChI code: 1S/C4H5N3O2S/c5-4-7-6-2(10-4)1-3(8)9/h1H2,(H2,5,7)(H,8,9) .Physical And Chemical Properties Analysis

“(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester” has a molecular weight of 159.17 . The SMILES string representation is Nc1nnc(CC(O)=O)s1 .Aplicaciones Científicas De Investigación

Antibiotic Synthesis

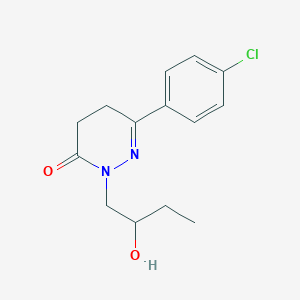

(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester is utilized in the synthesis of antibiotics. A significant application is its use as a common acyl moiety in cephem antibiotics, a class of broad-spectrum antibiotics. This compound, often as a Z-isomer, is prepared through several routes including skeletal rearrangement of aminoisoxazoles and conversion from corresponding keto esters with O-methylhydroxylamime. Such chemical processes are crucial in developing clinically useful antibiotics (Tatsuta et al., 1994).

Antimicrobial Agent Development

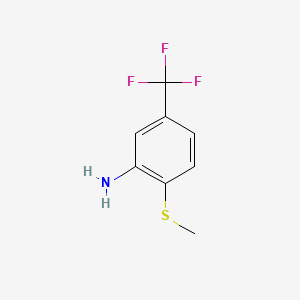

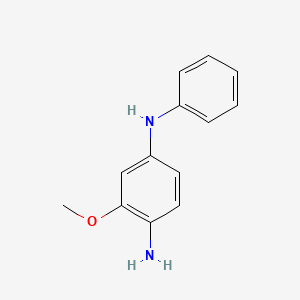

This compound also plays a role in the development of antimicrobial agents. For instance, derivatives of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which is structurally related to (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester, have been synthesized and shown moderate activity against bacterial strains such as Escherichia coli and Salmonella typhi. This indicates the potential of (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester derivatives in antimicrobial applications (Sah et al., 2014).

Chemical Synthesis Improvement

Research has also focused on improving the synthesis methods for compounds involving (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester. Studies have explored various solvents, temperatures, and catalysts to enhance yield and purity. Such research is essential for optimizing production processes for pharmaceutical applications (Shi Gang, 2011).

Heterocyclic Chemistry

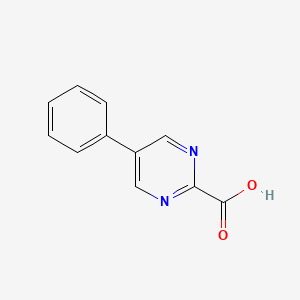

In the field of heterocyclic chemistry, this compound is pivotal in synthesizing derivatives like 1,3,4-thiadiazol-2-ylacetic acids and 1,3,4-thiadiazol-2-ylmalonates. These derivatives are valuable for their potential pharmacological applications, although challenges in stabilizing some of these derivatives have been noted (Saito et al., 1983).

Corrosion Inhibition

Additionally, derivatives of 1,3,4-thiadiazole, a related compound, have been studied for their corrosion inhibition properties in various acid media. These studies are crucial for industrial applications where corrosion resistance is essential (Rafiquee et al., 2007).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c1-10-4(9)2-3-7-8-5(6)11-3/h2H2,1H3,(H2,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIQCDDQYZXHLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NN=C(S1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349462 |

Source

|

| Record name | (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester | |

CAS RN |

181370-69-4 |

Source

|

| Record name | (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Nitro-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1361176.png)